3-Methyl-2,3-dihydrobenzofuran-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
88112-02-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-methyl-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10O2/c1-9(10)6-11-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3 |
InChI Key |
WBVQDYOZNNSTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 2,3 Dihydrobenzofuran 3 Ol and Derivatives
Transition Metal-Catalyzed Approaches to Dihydrobenzofuran-3-ol Scaffoldsnih.govrsc.org
Transition metal catalysis stands as a cornerstone in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. nih.gov In the context of dihydrobenzofuran-3-ol synthesis, a variety of transition metals, including palladium, copper, rhodium, iron, ruthenium, and nickel, have been employed to facilitate key bond-forming events. These catalytic systems promote diverse transformations such as cyclizations, annulations, and functionalizations, often proceeding through mechanisms like C-H activation, oxidative addition, and intramolecular additions. The choice of metal catalyst, ligands, and reaction conditions plays a pivotal role in determining the outcome of these reactions, including yield, regioselectivity, and stereoselectivity.
Palladium-Catalyzed Cyclizations, Annulations, and Functionalizations
Palladium catalysis is a mainstay in the synthesis of heterocyclic compounds, and its application in the formation of dihydrobenzofurans is well-documented. researchgate.netunicatt.it Palladium-catalyzed reactions offer a broad scope and functional group tolerance, making them highly attractive for the synthesis of complex molecules. Methodologies such as intramolecular Heck reactions, C-H activation/C-O cyclizations, and various annulation strategies have been successfully employed. nih.govresearchgate.net
A notable example is the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. This method utilizes a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation step. nih.gov This approach provides access to enantioenriched dihydrobenzofurans bearing a ketone or an alkyl side chain adjacent to the newly formed quaternary stereocenter in good yields and high enantiomeric ratios. For instance, (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one was synthesized with a 78% yield and a 99:1 enantiomeric ratio. nih.gov
Another strategy involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to yield 2-methylene-2,3-dihydrobenzofuran-3-ols. nih.gov These products can then be further transformed into other functionalized benzofurans. The use of ionic liquids as the reaction medium allows for the recycling of the palladium catalyst system. nih.gov
Table 1: Palladium-Catalyzed Synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-ol Derivatives
| Starting Material | Catalyst/Ligand | Reagents | Conditions | Product | Yield | e.r. | Reference |
| 2-(2-Methylallyl)iodobenzene | Pd(OAc)₂ / Chiral N,N-ligand | Arenediazonium salt, Organotin reagent | Mild conditions | (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 78% | 99:1 | nih.gov |
| 2-(1-Hydroxyprop-2-ynyl)phenol | PdI₂/KI | Morpholine, BmimBF₄ | 100 °C, 5 h | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 70-86% | N/A | nih.gov |
| o-Iodophenol-derived allyl ether | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | B₂Pin₂, Cs₂CO₃, H₂O | 80 °C, 12 h | (R)-4,4,5,5-tetramethyl-2-((3-methyl-2,3-dihydrobenzofuran-3-yl)methyl)-1,3,2-dioxaborolane | High | 91% | rsc.org |
e.r. = enantiomeric ratio
Copper-Catalyzed Intramolecular Additions and Cyclizations
Copper-based catalysts, being abundant and less expensive than their noble metal counterparts, have gained significant traction in organic synthesis. nih.gov In the realm of dihydrobenzofuran-3-ol synthesis, copper catalysis has proven effective, particularly in intramolecular cyclization reactions. nih.govrsc.org
A key development is the copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones. This methodology provides an enantioselective route to chiral 2,3-dihydrobenzofuran-3-ol derivatives. The reaction proceeds with high yields and enantioselectivities, demonstrating the utility of copper catalysis in constructing chiral tertiary alcohols. nih.gov Furthermore, a dual catalysis system involving both iron and copper has been described for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govrsc.org
Table 2: Copper-Catalyzed Synthesis of 2,3-Dihydrobenzofuran-3-ol Derivatives
| Starting Material | Catalyst System | Key Transformation | Product | Note | Reference |
| Aryl pinacol (B44631) boronic esters with a ketone moiety | Cu(I) with chiral ligand | Asymmetric intramolecular addition | Chiral 2,3-dihydrobenzofuran-3-ols | Provides access to enantiomerically enriched tertiary alcohols. | nih.govrsc.org |
| Substituted phenylethan-2'-ol | Fe and Cu dual catalysis | Cyclization | 2,3-Dihydrobenzofurans | Demonstrates the utility of cooperative catalysis. | nih.govrsc.org |
Rhodium-Catalyzed C-H Activation and Annulations
Rhodium catalysis has emerged as a powerful tool for C-H bond functionalization, enabling the direct and atom-economical construction of complex molecules. nih.govorganic-chemistry.org In the synthesis of dihydrobenzofuran scaffolds, rhodium catalysts have been employed in various C-H activation and annulation strategies.
One such approach involves the Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes, leading to the formation of cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons with notable regioselectivity and chemoselectivity. nih.gov Another rhodium-catalyzed protocol involves the reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition, affording 3-hydroxyoxindole-functionalized 2,3-dihydrobenzofuran (B1216630) derivatives with high diastereoselectivity. nih.gov
Table 3: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
| Starting Materials | Catalyst System | Key Transformation | Product | Yield | dr | Reference |
| N-Phenoxyacetamides, Cyclopropylidenemethyl alkenes | [Cp*RhCl₂]₂ / NaOAc | [3+2] Annulation via C-H activation | Cyclic 3-ethylidene-2,3-dihydrobenzofurans | 37-80% | N/A | nih.gov |
| Diazo-containing phenolic compounds, Isatins | Rhodium catalyst | Aldol-type addition/cyclization | 3-Hydroxyoxindole-functionalized 2,3-dihydrobenzofurans | 58-98% | up to 95:5 | nih.gov |
dr = diastereomeric ratio
Iron and Ruthenium-Catalyzed Oxidative Cyclizations and Rearrangements
Iron and ruthenium, being more earth-abundant and less toxic than many precious metals, offer sustainable alternatives in catalysis. researchgate.net Both have been successfully utilized in the synthesis of dihydrobenzofuran derivatives through various oxidative cyclizations and rearrangements.
Iron-catalyzed methods often involve the cyclization of aryloxy- and arylamino-substituted propargylic alcohols. researchgate.net An iron(III)-catalyzed reaction combined with an enzymatic reaction has been developed for the synthesis of optically active 2,3-dihydrobenzofuran derivatives, highlighting a green chemistry approach. researchgate.net
Ruthenium has been employed in the photochemical oxidative [3+2] cycloaddition of phenols and alkenes to furnish dihydrobenzofuran derivatives. nih.gov More specifically, a ruthenium-catalyzed asymmetric transfer hydrogenation of benzofuranones via dynamic kinetic resolution has been developed to prepare cis-2,3-dihydrobenzofuran-3-ols with two stereocenters in excellent enantioselectivities. researchgate.net
Table 4: Iron and Ruthenium-Catalyzed Synthesis of Dihydrobenzofuran-3-ol and Derivatives
| Starting Material | Catalyst System | Key Transformation | Product | Note | Reference |
| Styrene derivatives, Quinones | Fe(ClO₄)₃·Al₂O₃ or Fe(BF₄)₂·6H₂O and Lipase | [2+3] Cycloaddition and Enzymatic resolution | Optically active 2,3-dihydrobenzofuran derivatives | Combination of metal catalysis and biocatalysis. | researchgate.net |
| Benzofuranones | Ru(II) complex with chiral ligand | Asymmetric transfer hydrogenation (DKR) | cis-2,3-Dihydrobenzofuran-3-ols | Excellent enantioselectivities. | researchgate.net |
| Phenols, Alkenes | Ru catalyst | Photochemical oxidative [3+2] cycloaddition | Dihydrobenzofuran derivatives | Utilizes light as an energy source. | nih.gov |
DKR = Dynamic Kinetic Resolution
Nickel-Catalyzed Electroreductive and Asymmetric Syntheses
Nickel catalysis has gained prominence as a versatile and cost-effective alternative to palladium in many cross-coupling and cyclization reactions. nih.govnii.ac.jp In the synthesis of dihydrobenzofuran-3-ols, nickel-catalyzed methods have been developed for both electroreductive and asymmetric transformations.
A highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones has been achieved using a nickel catalyst. This reaction provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans containing a tertiary alcohol at the C-3 position with excellent yields and enantioselectivities. nih.gov Additionally, an electroreductive nickel-catalyzed domino reaction involving the intramolecular carbonickelation of propargylic aryl halides followed by cyclization and nucleophilic addition of benzaldehydes has been reported for the synthesis of substituted 2,3-dihydrobenzofurans. rsc.org
Table 5: Nickel-Catalyzed Synthesis of 2,3-Dihydrobenzofuran-3-ol Derivatives
| Starting Material | Catalyst System | Key Transformation | Product | Note | Reference |
| Aryl halides with a ketone moiety | Nickel catalyst with chiral ligand | Asymmetric intramolecular addition | Chiral 3-hydroxy-2,3-dihydrobenzofurans | High yields and excellent enantioselectivities. | nih.gov |
| Propargylic aryl halides, Benzaldehydes | Nickel catalyst | Electroreductive domino reaction | Substituted 2,3-dihydrobenzofurans | Highly stereo- and regioselective. | rsc.org |
Other Transition Metal Systems in Dihydrobenzofuran Formation
Beyond the more commonly used metals, other transition metal systems, such as those based on iridium and silver, have also found application in the synthesis of dihydrobenzofurans. nih.govrsc.org
Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce 3-substituted dihydrobenzofurans enantioselectively. rsc.org In this reaction, the ketone's carbonyl group acts as a directing group for the C-H activation step. Another iridium-catalyzed method involves the intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond. nih.govrsc.org
Silver-catalyzed oxidative coupling of methyl p-coumarates and methyl ferulates has been utilized for the synthesis of 2,3-dihydrobenzofuran neolignans, demonstrating the utility of silver in promoting oxidative transformations. nih.gov
Table 6: Other Transition Metal-Catalyzed Syntheses of Dihydrobenzofuran Derivatives
| Starting Material | Catalyst System | Key Transformation | Product | Note | Reference |
| m-Allyloxyphenyl ketones | Iridium catalyst with chiral bisphosphine ligand | Enantioselective intramolecular hydroarylation | 3-Substituted dihydrobenzofurans | High yields and enantioselectivity. | rsc.org |
| o-Methyl ether with a double bond | Iridium catalyst | Intramolecular C-H cycloaddition | 2,3-Dihydrobenzofurans | C-H activation of a methyl ether. | nih.govrsc.org |
| Methyl p-coumarates, Methyl ferulates | Ag₂O | Oxidative coupling | 2,3-Dihydrobenzofuran neolignans | Useful for natural product synthesis. | nih.gov |
Metal-Free Synthetic Strategies for 2,3-Dihydrobenzofuran-3-ol Scaffolds
The pursuit of greener and more sustainable chemical processes has spurred the development of metal-free synthetic routes for the construction of 2,3-dihydrobenzofuran-3-ol and its derivatives. nih.gov These methods circumvent the use of often expensive and toxic transition metal catalysts, aligning with the principles of green chemistry. nih.govresearchgate.net
Brønsted Acid-Catalyzed Cycloaddition Reactions
Brønsted acids have proven to be effective catalysts for the synthesis of 2,3-dihydrobenzofuran scaffolds through various cycloaddition reactions. nih.gov For instance, triflic acid (TfOH), a strong Brønsted acid, has been utilized in a metal-free protocol to synthesize 2,3-dihydrobenzofuran derivatives bearing a quaternary carbon center at the C2 position. nih.gov This was achieved through a [4+1] annulation of p-quinone methides with α-aryl diazoacetates. nih.gov
Another notable example involves the use of polyphosphoric acid (PPA) to mediate the transformation of ortho-allyl/prenyl phenols into 2,3-dihydrobenzofuran derivatives. nih.gov The proposed mechanism suggests that PPA activates the phenolic oxygen, facilitating a nucleophilic annulation to form the desired heterocyclic ring. nih.gov Furthermore, Brønsted acids can catalyze cascade reactions, such as the nucleophilic addition-carbocyclic rearrangement of bis[(trimethylsilyl)oxy]cyclobutene with phenols, to yield 3-(2-bromoethyl)benzofurans in a one-pot, metal-free process under mild conditions. researchgate.net
| Catalyst | Reactants | Product | Yield | Reference |
| TfOH | p-Quinone methides, α-Aryl diazoacetates | 2,3-Dihydrobenzofuran derivatives | High | nih.gov |
| PPA | ortho-Allyl/prenyl phenols | 2,3-Dihydrobenzofuran derivatives | Not specified | nih.gov |
| Brønsted Acid | Bis[(trimethylsilyl)oxy]cyclobutene, Phenols | 3-(2-Bromoethyl)benzofurans | Not specified | researchgate.net |
Lewis Acid-Mediated Transformations and Rearrangements
Lewis acids are also pivotal in the metal-free synthesis of 2,3-dihydrobenzofuran-3-ols. They can catalyze intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals to produce 1-hydroxycarbazole-2-carboxylates. mdpi.com While various Lewis acids can be employed, the presence of a Brønsted acid co-catalyst can sometimes enhance the reaction. mdpi.com For example, the reaction of 2-aryliminophenols with aryl isocyanides in the presence of a catalytic amount of boron trifluoride diethyl etherate provides an efficient route to 2,3-bis(arylamino)benzofurans and 2,3-bis(arylimino)-2,3-dihydrobenzofurans. thieme-connect.de
In some cases, the rearrangement of intermediates formed through Lewis acid promotion is a key step. For instance, 2-(1-benzotriazolylalkoxy)benzophenones, upon treatment with a strong base followed by a Lewis acid like zinc bromide, can rearrange to form 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org
| Lewis Acid | Reactants | Product | Yield | Reference |
| Yb(OTf)₃ | 5-(Indolyl)2,3-dihydrofuran acetals | 1-Hydroxycarbazole-2-carboxylates | up to 90% | mdpi.com |
| BF₃·OEt₂ | 2-Aryliminophenols, Aryl isocyanides | 2,3-Bis(arylamino)benzofurans | Not specified | thieme-connect.de |
| ZnBr₂ | 2-(Benzotriazol-1-yl)-2,3-dihydrobenzofuran-3-ols | 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones | 41-95% | arkat-usa.org |
Base-Mediated Protocols and Cyclization Reactions
Base-mediated reactions offer another avenue for the synthesis of dihydrobenzofuran scaffolds. nih.gov A notable example is the base-induced reaction for the synthesis of dihydrobenzofuran spirooxindole scaffolds. nih.gov In this solvent-free grinding protocol, α-chlorooxindoles react with salicylaldehydes in the presence of potassium hydroxide (B78521) (KOH) via a [4+1] cyclization to afford the desired products in good to excellent yields and with high diastereoselectivity. nih.gov Another base-catalyzed approach involves the reaction of diazo compounds with substituted para-quinones under visible light irradiation, where a base like cesium carbonate (Cs₂CO₃) is used. nih.gov This reaction proceeds through an O-H insertion and subsequent cyclization. nih.gov
Furthermore, a base-promoted cascade reaction involving atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives from 2-allylphenols and alkyl halides under photochemical conditions. researchgate.net
| Base | Reactants | Product | Yield | Reference |
| KOH | α-Chlorooxindoles, Salicylaldehydes | Dihydrobenzofuran spirooxindoles | 49-92% | nih.gov |
| Cs₂CO₃ | Diazo compounds, p-Quinones | 2,3-Disubstituted dihydrobenzofurans | Not specified | nih.gov |
| Base | 2-Allylphenols, Alkyl halides | 2,3-Dihydrobenzofuran derivatives | up to 69% | researchgate.netnih.govacs.org |
Visible Light-Promoted and Photochemical Syntheses
Photochemical methods, particularly those utilizing visible light, are increasingly recognized as mild and sustainable approaches for organic synthesis. nih.gov A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives has been reported, proceeding under mild conditions with reaction times as short as 35 minutes. nih.govacs.org This cascade process is initiated by the photochemical activity of in situ generated allyl-functionalized phenolate (B1203915) anions. nih.govacs.org Mechanistic studies suggest the formation of carbon-centered radical species. nih.govacs.org
Another visible-light-mediated protocol, which is also base-catalyzed, involves the reaction of diazo compounds and substituted para-quinones under blue LED irradiation to afford 2,3-disubstituted dihydrobenzofurans. nih.gov The proposed mechanism involves the generation of a free carbene species from the diazo compound, which then reacts with the p-quinone. nih.gov
| Reaction Conditions | Reactants | Product | Yield | Reference |
| Visible Light, Base | 2-Allylphenol derivatives | Densely functionalized 2,3-dihydrobenzofurans | up to 69% | researchgate.netnih.govacs.org |
| Blue LED, Cs₂CO₃ | Diazo compounds, p-Quinones | 2,3-Disubstituted dihydrobenzofurans | Not specified | nih.gov |
Electrochemical Synthesis and Radical Cyclizations
Electrochemical synthesis provides an alternative, environmentally friendly method for constructing dihydrobenzofuran rings. nih.gov Dihydrobenzofurans can be prepared through the coupling reactions of various alkenes with a phenoxy cation generated by oxidation at the anode in an electrolytic reaction. nih.gov This method has been successfully applied to synthesize a range of dihydrobenzofuran derivatives. nih.gov
Radical cyclizations also play a role in dihydrobenzofuran synthesis. A photoinduced, metal-free cascade reaction of 2-allylphenols with alkyl halides proceeds via an atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution to yield 2,3-dihydrobenzofuran derivatives. researchgate.net
| Method | Reactants | Key Intermediate/Process | Product | Reference |
| Electrochemical Synthesis | Alkenes, Phenols | Phenoxy cation | Dihydrobenzofurans | nih.gov |
| Photochemical Radical Cyclization | 2-Allylphenols, Alkyl halides | Atom Transfer Radical Addition (ATRA) | 2,3-Dihydrobenzofuran derivatives | researchgate.net |
Cascade and Tandem Reaction Sequences for Dihydrobenzofuran Construction
Cascade and tandem reactions offer a powerful strategy for the efficient construction of complex molecules like 2,3-dihydrobenzofurans from simple starting materials in a single operation, minimizing waste and purification steps. nih.govnih.govacs.orgrsc.org A light-driven cascade process for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol derivatives is a prime example. nih.govacs.org This reaction, initiated by the photochemical activity of phenolate anions, delivers a variety of functionalized products. nih.govacs.org
Another example is a base-promoted cascade reaction that combines an atom transfer radical addition (ATRA) with an intramolecular nucleophilic substitution. researchgate.net This approach has been successfully used to synthesize various 2,3-dihydrobenzofuran derivatives. researchgate.net Additionally, a Brønsted acid-mediated nucleophilic addition−carbocyclic rearrangement cascade reaction of bis[(trimethylsilyl)oxy]cyclobutene with phenols provides a one-pot, metal-free route to 3-(2-bromoethyl)benzofurans. researchgate.net
The dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans is another efficient cascade reaction that yields benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. nih.gov This reaction represents the first instance of an N-triggered dearomative (3+2) cycloaddition of 2-nitrobenzofurans. nih.gov
| Reaction Type | Reactants | Key Features | Product | Reference |
| Photoinduced Cascade | 2-Allylphenol derivatives | Light-driven, mild conditions | Densely functionalized 2,3-dihydrobenzofurans | researchgate.netnih.govacs.org |
| Base-Promoted Cascade | 2-Allylphenols, Alkyl halides | ATRA and intramolecular nucleophilic substitution | 2,3-Dihydrobenzofuran derivatives | researchgate.net |
| Brønsted Acid-Mediated Cascade | Bis[(trimethylsilyl)oxy]cyclobutene, Phenols | Nucleophilic addition-carbocyclic rearrangement | 3-(2-Bromoethyl)benzofurans | researchgate.net |
| Dearomative (3+2) Cycloaddition | para-Quinamines, 2-Nitrobenzofurans | High diastereoselectivity | Benzofuro[3,2-b]indol-3-one derivatives | nih.gov |
Stereoselective Synthesis of Chiral 2,3-Dihydrobenzofuran-3-ol Derivatives
The creation of the chiral center at the C3 position of the 2,3-dihydrobenzofuran ring, particularly when it is a quaternary, oxygen-bearing stereocenter, presents a significant synthetic challenge. Addressing this requires sophisticated stereoselective strategies that can control both the absolute configuration (enantioselectivity) and the relative stereochemistry of multiple chiral centers (diastereoselectivity).
Enantioselective Methodologies for Chiral Tertiary Alcohols
The enantioselective construction of the tertiary alcohol in derivatives of 2,3-dihydrobenzofuran-3-ol is most commonly achieved through the asymmetric addition of organometallic reagents to a ketone precursor or through intramolecular cyclization of a prochiral substrate.
One prominent strategy involves the intramolecular asymmetric addition of aryl halides to unactivated ketones. For instance, a highly enantioselective and direct method has been developed for synthesizing chiral 3-hydroxy-2,3-dihydrobenzofurans. This approach utilizes a nickel-catalysis system for the asymmetric addition of the aromatic halide part of the molecule to the tethered ketone, successfully creating the C3 tertiary alcohol with high enantiopurity. nih.govorganic-chemistry.org
Another powerful technique is the copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to ketones that are not activated. This method, supported by a chiral (S,S)-QuinoxP* ligand, proceeds under mild conditions and demonstrates broad substrate tolerance, affording a variety of chiral 2,3-dihydrobenzofuran-3-ol derivatives in good yields and with excellent enantioselectivities. nih.gov
The table below summarizes the results of a highly enantioselective intramolecular addition of aryl halides to ketones for the synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | H | Me | 85 | 94 |
| 2 | H | Et | 88 | 95 |
| 3 | H | Ph | 78 | 92 |
| 4 | Me | Me | 82 | 96 |
| 5 | OMe | Me | 80 | 93 |
Data sourced from Organic Letters, 2020, 22, 5353-5357. organic-chemistry.org
Diastereoselective Control in Ring Formation and Functionalization
When synthesizing 2,3-disubstituted dihydrobenzofurans, controlling the diastereoselectivity of the ring formation is crucial. Several methodologies have been established to achieve high levels of diastereocontrol.
Dirhodium carboxylate catalysts have been effectively used in the C-H insertion reactions of aryldiazoacetates to construct 2,3-dihydrobenzofuran frameworks with excellent trans diastereoselectivity (>91:9 dr). nih.gov Similarly, rhodium-catalyzed protocols involving the reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition lead to 3-hydroxyoxindole-functionalized 2,3-dihydrobenzofurans with exclusive diastereoselectivity. nih.govrsc.org
Palladium-catalyzed acyloxyarylation, which involves the dearomatization of benzofurans with arylboronic acids and carboxylic acids, provides a highly diastereoselective route to 2-aryl-3-acyloxy-2,3-dihydrobenzofurans. rsc.orgnagoya-u.ac.jp Furthermore, biocatalytic strategies using engineered myoglobins for the cyclopropanation of benzofurans have demonstrated exceptional control, yielding stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% diastereomeric and enantiomeric excess. rochester.edudntb.gov.ua
The generation of ortho-quinone methides from precursors like 2-(tosylalkyl)phenols and their subsequent reaction with sulfur ylides can produce 2,3-disubstituted dihydrobenzofurans stereoselectively. cnr.it The steric interactions involved in these [4+1]-annulation reactions play a subtle but critical role in determining the yield and diastereoselectivity of the final product. cnr.it
The following table presents data on the diastereoselective synthesis of 2,3-dihydrobenzofurans via a Rh-catalyzed reaction. nih.gov
| Entry | R¹ (on Isatin) | R² (on Phenol) | Yield (%) | dr |
| 1 | H | H | 90 | 95:5 |
| 2 | 5-Cl | H | 95 | 94:6 |
| 3 | 5-Br | H | 98 | 92:8 |
| 4 | H | Me | 88 | 91:9 |
| 5 | H | OMe | 85 | >95:5 |
Data sourced from RSC Advances, 2024, 14, 17874-17894. nih.gov
Principles of Green Chemistry in Dihydrobenzofuran Synthesis (e.g., Solvent-Free Protocols)
The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of complex molecules like dihydrobenzofurans.
A notable green approach is the use of solvent-free and metal-free methodologies. For example, the synthesis of chalcogenyl-2,3-dihydrobenzofuran derivatives has been achieved using an I₂/DMSO catalytic system under solvent-free conditions, with yields ranging from 40% to 99%. nih.gov Another solvent-free method involves a grinding protocol where α-chlorooxindoles react with salicylaldehyde (B1680747) in the presence of potassium hydroxide to yield dihydrobenzofuran spirooxindole scaffolds with high yields and significant diastereoselectivities. nih.gov
The use of alternative energy sources is another key aspect of green chemistry. Ultrasound irradiation has been employed to promote the stereoselective synthesis of chalcone (B49325) derivatives appended with a 2,3-dihydrobenzofuran moiety at ambient temperature. scielo.org.za This method is rapid and environmentally friendly. scielo.org.za Microwave-assisted synthesis is also a prominent green technique, as it often leads to shorter reaction times, increased yields, and can be performed with less or no solvent, thereby preventing waste. researchgate.netanton-paar.comresearchgate.net For instance, the synthesis of dihydrobenzo rochester.edunih.govimidazo[1,2-a]pyrimidin-4-ones was achieved in excellent yields (74-94%) within just 2 minutes using microwave irradiation. nih.gov These principles can be extended to the synthesis of the core 2,3-dihydrobenzofuran structure itself, moving away from conventional heating methods that require longer reaction times and more energy. anton-paar.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Methyl-2,3-dihydrobenzofuran-3-ol, ¹H and ¹³C NMR spectra provide a complete picture of the molecular framework. The spectra are typically recorded on high-field instruments (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a solvent like deuterated chloroform (B151607) (CDCl₃) rsc.org.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for this compound include distinct resonances for the aromatic protons, the diastereotopic protons of the methylene (B1212753) group (C2-H), the methyl group protons, and the hydroxyl proton rsc.org.
The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, including the aromatic carbons, the quaternary carbon bearing the hydroxyl and methyl groups (C3), the methylene carbon (C2), and the methyl carbon rsc.org.
Table 1: ¹H NMR Spectroscopic Data for (R)-3-Methyl-2,3-dihydrobenzofuran-3-ol (500 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Specific peak data not fully detailed in the provided source. | Aromatic Protons (Ar-H) | ||
| Specific peak data not fully detailed in the provided source. | Methylene Protons (C2-H₂) | ||
| Specific peak data not fully detailed in the provided source. | Hydroxyl Proton (OH) | ||
| Specific peak data not fully detailed in the provided source. | Methyl Protons (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for (R)-3-Methyl-2,3-dihydrobenzofuran-3-ol (125 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Assignment |
| Specific peak data not fully detailed in the provided source. | Aromatic Carbons (C-Ar) |
| Specific peak data not fully detailed in the provided source. | Quaternary Carbon (C3) |
| Specific peak data not fully detailed in the provided source. | Methylene Carbon (C2) |
| Specific peak data not fully detailed in the provided source. | Methyl Carbon (CH₃) |
Advanced NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structural assignment.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound, which can be recorded on an instrument such as a Bruker TENSOR II, would exhibit several characteristic absorption bands rsc.org.
The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, with the broadening due to hydrogen bonding. Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹). The C-O stretching vibrations for the tertiary alcohol and the aryl ether would appear in the fingerprint region between 1300 and 1000 cm⁻¹. Aromatic C=C bond stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Tertiary Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1150 | C-O Stretch | Tertiary Alcohol |
High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀O₂), the calculated exact mass is 150.0681 g/mol . HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), can confirm this precise mass, distinguishing it from other compounds with the same nominal mass rsc.org.
Mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. While a specific spectrum for this compound is not available, based on its structure and data from related compounds, key fragmentation pathways can be predicted rsc.org. A common fragmentation for alcohols is the loss of a water molecule (18.0106 Da).
Table 4: Predicted HRMS Data for this compound
| Ion Formula | Description | Calculated Mass (m/z) |
| [C₉H₁₁O₂]⁺ | Protonated Molecule [M+H]⁺ | 151.0754 |
| [C₉H₉O]⁺ | Loss of H₂O from [M+H]⁺ | 133.0648 |
| [C₈H₈O₂]⁺˙ | Loss of CH₃ radical from M⁺˙ | 136.0497 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of chiral centers, as well as precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
The target compound, (R)-3-methyl-2,3-dihydrobenzofuran-3-ol, has been reported as a solid with a melting point of 83-87 °C, making it a candidate for single-crystal X-ray analysis rsc.org. However, a search of the public scientific literature indicates that a crystal structure for this specific compound has not been determined or reported. If such an analysis were performed on a suitable single crystal, it would provide incontrovertible proof of the compound's stereochemistry and detailed conformational information.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing chiral compounds. The enantiomers of this compound can be separated and their relative amounts (enantiomeric excess) can be determined using a chiral stationary phase rsc.org.
Table 5: Chiral HPLC Method for Separation of this compound Enantiomers rsc.org
| Parameter | Condition |
| Instrument | Shimadzu 2030 |
| Column | Daicel Chiralcel AD-H |
| Mobile Phase | n-hexane / isopropanol (B130326) = 90:10 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Times (t_R) | 15.8 min and 17.1 min |
Column Chromatography is the standard method for purification. The compound can be purified from crude reaction mixtures using a silica (B1680970) gel column with an eluent system such as petroleum ether/ethyl acetate (B1210297) rsc.org.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another suitable technique for assessing the purity of volatile compounds like dihydrobenzofuran derivatives. It would effectively separate the target compound from volatile impurities and starting materials.
Computational and Theoretical Studies on 2,3 Dihydrobenzofuran 3 Ol Derivatives
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to determine optimized molecular geometries, which correspond to the most stable arrangement of atoms, and to calculate various electronic properties that govern a molecule's behavior.
Researchers employ a variety of functionals and basis sets to perform these calculations. For instance, studies on 2,3-dihydrobenzofuran (B1216630) derivatives have utilized the B3LYP functional with basis sets such as 6-311G(d,p) and 6–31++G(d,p). researchgate.netcolab.ws The selection of the functional and basis set is critical, as it influences the accuracy of the results. For example, the PBE0-D3 functional combined with the 6-311G(d) basis set has been noted for its efficiency and accuracy in geometry optimizations. nih.gov
DFT calculations yield crucial data points such as bond lengths, bond angles, and dipole moments. In a study of 2,3-dihydrobenzofuran-linked chalcones, the olefinic double bond (C=C) was calculated to be approximately 1.34 Å. researchgate.net Furthermore, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. colab.ws A smaller gap often suggests that a molecule is more reactive and can be more easily polarized. researchgate.net
Table 1: Representative Parameters from DFT Calculations on 2,3-Dihydrobenzofuran Derivatives
| Parameter | Method/Basis Set | Typical Finding/Value | Significance | Reference |
| Optimized Geometry | B3LYP/6-311G(d,p) | Provides precise bond lengths and angles (e.g., C=C bond ≈ 1.34 Å). | Predicts the most stable 3D structure of the molecule. | researchgate.net |
| HOMO-LUMO Gap | B3LYP/6–31++G(d,p) | Values range from ~0.16 eV to ~0.29 eV for different derivatives. | Indicates chemical reactivity and electronic transition energy. | colab.ws |
| Dipole Moment | B3LYP/6-311G(d,p) | Can be significant (e.g., 8.53 Debye for a polar derivative). | Measures the polarity of the molecule, affecting solubility and interactions. | researchgate.net |
| Mulliken Atomic Charges | B3LYP/6-311G(d,p) | Identifies the distribution of electron density across the atoms. | Reveals electrophilic and nucleophilic sites within the molecule. | researchgate.net |
Potential Energy Surface Analysis for Reaction Mechanism Elucidation
Potential Energy Surface (PES) analysis is a powerful theoretical tool used to map the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can elucidate detailed reaction mechanisms, identify stable intermediates, and locate transition states—the high-energy structures that connect reactants and products. chemrxiv.orgnih.gov
A full-dimensional PES provides a comprehensive view of all possible reaction pathways. rsc.org For a given reaction, such as the abstraction of a hydrogen atom, the PES can reveal the energy barrier that must be overcome for the reaction to proceed. nih.gov For example, in studies of reactions involving methanol, which shares a hydroxyl group with 3-methyl-2,3-dihydrobenzofuran-3-ol, the PES was used to identify two distinct reaction channels: abstraction from the methyl group versus abstraction from the alcohol group. rsc.org
The analysis involves calculating the energy at numerous points along a reaction coordinate, which represents the progress of the reaction. The highest point on the lowest-energy path between reactants and products corresponds to the transition state, and its energy relative to the reactants defines the activation energy or reaction barrier. researchgate.net The presence of "shallow wells" on the PES can indicate the formation of transient, stable complexes during the reaction. nih.gov This information is invaluable for understanding reaction kinetics and predicting the most likely products.
Table 2: Key Concepts in Potential Energy Surface (PES) Analysis
| Component | Description | Role in Mechanism Elucidation |
| Reactants/Products | The starting materials and final compounds of a reaction. | Define the start and end points on the PES. |
| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products. | Represents the energy barrier to reaction; its structure reveals the bond-making/breaking process. |
| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Provides a pathway to visualize the progress of the reaction on the PES. |
| Reaction Barrier | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a lower barrier means a faster reaction. |
| Intermediates | Local energy minima (wells) along the reaction coordinate. | Represent stable, but often short-lived, species formed during the reaction. |
Quantum Chemical Calculations for Spectroscopic Interpretation (e.g., UV-Vis, IR)
Quantum chemical calculations are instrumental in interpreting and predicting experimental spectra, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. By simulating these spectra, researchers can assign specific spectral features to molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure and bonding. researchgate.netdntb.gov.ua
Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax) and help explain shifts observed in different solvents (solvatochromism). For instance, TD-DFT calculations on 2,3-dihydrobenzofuran-linked chalcones showed good agreement between the theoretical and observed UV-Vis absorption peaks, with predicted λmax values around 370-390 nm. researchgate.net
Similarly, DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. colab.ws Although calculated frequencies often have a systematic error, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data. epstem.net This correlation allows for the unambiguous assignment of vibrational modes, such as C-H stretching, C=O stretching, or O-H bending, to specific absorption bands in the experimental spectrum.
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a 2,3-Dihydrobenzofuran Derivative
| Spectroscopic Data | Calculation Method | Calculated Value (Gas Phase) | Experimental Value | Reference |
| UV-Vis (λmax) | TD-DFT/B3LYP/6-311G(d,p) | 388.43 nm | ~390 nm | researchgate.net |
| IR Vibrational Freq. | DFT/B3LYP | Scaled frequencies are compared to experimental peaks. | Specific band assignments (e.g., C=O stretch at ~1650 cm⁻¹). | colab.wsepstem.net |
Molecular Modeling and Dynamics Simulations for Stereochemical Prediction and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For complex molecules like this compound, which contains a stereocenter at the C3 position, these methods are crucial for predicting stereochemistry and analyzing conformational preferences.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. Studies on related heterocyclic systems have shown that even small changes, such as the position of a substituent, can have a significant effect on the molecule's preferred shape, which in turn influences its biological activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. nih.gov Based on a calculated force field, MD simulations can explore the conformational landscape, assess the stability of different conformers, and model interactions between a molecule and its environment, such as a solvent or a biological receptor. nih.gov These simulations are essential for predicting how a molecule might bind to a protein or for understanding the flexibility of its structure, which are key aspects in fields like drug design. nih.gov
Table 4: Applications of Molecular Modeling and Dynamics
| Technique | Application | Information Gained | Reference |
| Conformational Analysis | Stereochemical Prediction | Identifies the most stable spatial arrangement of atoms and the relative energies of different conformers. | nih.gov |
| Molecular Docking | Binding Mode Prediction | Predicts how a molecule fits into the active site of a protein, estimating binding affinity. | nih.govnih.gov |
| Molecular Dynamics (MD) | Conformational Stability | Simulates the motion of the molecule over time to assess the stability of its structure and binding complexes. | nih.gov |
Derivatization and Synthetic Transformations of 3 Methyl 2,3 Dihydrobenzofuran 3 Ol Scaffolds
Functionalization Strategies at the Hydroxyl Group (e.g., oxidation, etherification, esterification)
The tertiary hydroxyl group at the C3 position is a key functional handle for derivatization. Standard alcohol chemistry can be applied, although the tertiary nature of the alcohol can influence reactivity.
Oxidation and Rearrangement: Direct oxidation of the tertiary alcohol in 3-hydroxy-2,3-dihydrobenzofurans is not straightforward. Instead, reactions promoted by Lewis acids can lead to rearrangement products, effectively achieving an oxidative transformation of the C3 position. For instance, treatment of 2-alkyl-3-aryl-2,3-dihydrobenzofuran-3-ols with zinc bromide can induce a rearrangement involving the migration of the C2-alkyl group to the C3 position, yielding 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This process transforms the tertiary alcohol into a ketone within a rearranged scaffold. arkat-usa.org
Etherification: The hydroxyl group can be converted into an ether. The synthesis of new methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans has been accomplished, demonstrating the feasibility of ether formation at the C3 position. nih.govcnr.it These reactions are often stereoselective and provide access to derivatives with modified physicochemical properties. nih.govcnr.it
Esterification: Esterification of the C3-hydroxyl group is a common strategy to introduce new functional groups. For example, 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-yl acetate (B1210297) has been synthesized through an acyloxyarylation process, indicating that the tertiary alcohol can be acylated to form the corresponding ester. rsc.org This transformation is valuable for creating prodrugs or altering the biological activity of the parent molecule.
Table 1: Functionalization Reactions at the C3-Hydroxyl Group Click on a row to view more details.
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation/Rearrangement | Zinc bromide, THF, 150-155 °C | 2,3-Dihydrobenzofuran-2-one | arkat-usa.org |
| Etherification | (Varies, e.g., from oxiranes) | 3-Methoxy-2,3-dihydrobenzofuran | nih.govcnr.it |
| Esterification | (Acyloxyarylation) | 3-Acetoxy-2,3-dihydrobenzofuran | rsc.org |
Further Ring Modifications and Annulation Reactions
Beyond simple functionalization of the hydroxyl group, the dihydrobenzofuran scaffold can undergo more profound structural changes, including ring modifications and annulation reactions to build fused polycyclic systems.
Ring Modification and Rearrangement: Lewis acid-promoted rearrangements are a powerful tool for modifying the dihydrobenzofuran ring. The transformation of 2,3-dihydrobenzofuran-3-ols into 3,3-disubstituted 2,3-dihydrobenzofuran-2-ones is a notable example, involving a 1,2-alkyl shift. arkat-usa.org In some cases, unexpected products can be formed; for instance, treating 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide resulted in the formation of 2-methyl-3-phenylbenzofuran, likely through a complex mechanism involving reduction. arkat-usa.org Furthermore, the treatment of 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydrides can lead to ring expansion, yielding dihydromethanobenzodioxepines through the rearrangement of a hemiacetal intermediate. nih.gov
Annulation Reactions: Annulation reactions are used to construct new rings onto the existing dihydrobenzofuran framework. These reactions significantly increase molecular complexity.
[3+2] Annulation: Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes provides access to complex dihydrobenzofurans. nih.gov This type of cycloaddition is a convergent approach to building fused five-membered rings. nih.govorganic-chemistry.org
[4+1] Annulation: Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides can produce various dihydrobenzofuran derivatives. organic-chemistry.org Another approach involves the reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901) to achieve a [4+1] annulation, leading to functionalized 2,3-dihydrobenzofurans. rsc.org
[3+3] Annulation: An oxa-[3+3] annulation has been reported for the synthesis of 2H-pyrans, demonstrating a strategy where an alkyne-containing substrate acts as a C3-synthon to build a new six-membered ring. masterorganicchemistry.com
Table 2: Ring Modification and Annulation Reactions Click on a row to view more details.
| Reaction Type | Key Features | Resulting Structure | Reference |
|---|---|---|---|
| Lewis Acid Rearrangement | Migration of C2-alkyl group | 3,3-Disubstituted-2,3-dihydrobenzofuran-2-one | arkat-usa.org |
| Reductive Ring Expansion | Hydride treatment of a lactone | Dihydromethanobenzodioxepine | nih.gov |
| [3+2] Annulation | Rhodium-catalyzed cycloaddition | Fused five-membered ring systems | nih.gov |
| [4+1] Annulation | Metal-free reaction with p-quinone methides | Functionalized 2,3-dihydrobenzofurans | rsc.org |
Preparation of Downstream Synthetic Intermediates for Complex Molecule Synthesis
The 3-methyl-2,3-dihydrobenzofuran-3-ol scaffold and its derivatives are valuable intermediates in the multistep synthesis of complex molecules, particularly natural products and their analogues. rsc.orgresearchgate.net
A key strategy involves the rearrangement of a 2-hydroxychalcone (B1664081) derivative to form a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be selectively transformed. nih.gov This methodology was successfully applied to the total synthesis of puerariafuran, a natural product known to inhibit the formation of advanced glycation end products (AGEs). nih.gov The synthesis involved the oxidative rearrangement of a chalcone (B49325) to a 2,3-dihydrobenzofuran, which was then converted to the final natural product. nih.gov
In another example, 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related lactone, serves as a starting material for the synthesis of complex tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. nih.gov Carbamate derivatives of these products have demonstrated potent inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the utility of the dihydrobenzofuran core in medicinal chemistry. nih.gov Furthermore, enantioselective palladium-catalyzed reactions have been developed to produce chiral 3,3-disubstituted-2,3-dihydrobenzofurans, which are versatile building blocks for further synthetic elaboration. nih.gov
Table 3: Examples of Complex Molecules from Dihydrobenzofuran Intermediates Click on a row to view more details.
| Starting Scaffold Type | Synthetic Target | Significance | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzofuran from chalcone | Puerariafuran | Natural product with anti-AGE activity | nih.gov |
| 5-Hydroxy-3-methyl-3H-benzofuran-2-one | Tetrahydrofurobenzofuran carbamates | Cholinesterase inhibitors | nih.gov |
| Olefin-tethered aryl iodide | (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Chiral building block | nih.gov |
Synthesis of Spirocyclic Dihydrobenzofuran Derivatives
Spirocycles are three-dimensional structures of significant interest in medicinal chemistry. The dihydrobenzofuran scaffold is an excellent platform for the synthesis of spirocyclic systems, where the C3 position often serves as the spiro-center.
A powerful method for constructing such molecules is the [3+2] azomethine ylide cycloaddition reaction. nih.gov This three-component reaction between a benzofuran (B130515) derivative, an amino acid, and a dipolarophile can rapidly generate novel benzofuran spiro-2-pyrrolidine derivatives in high yields and with excellent diastereoselectivity. nih.gov These spiro-pyrrolidine compounds are considered potentially bioactive. nih.gov
Palladium catalysis has also been employed to create spirocyclic dihydrobenzofurans. A modular method using a Mizoroki–Heck-type reaction pathway allows for the transformation of o-substituted aryl iodides into bis-heterocyclic spirocycles based on the 2,3-dihydrobenzofuran core. nih.gov Similarly, rhodium catalysis has been used to react N-phenoxyacetamides with diazooxindoles, yielding spirooxindoyl-substituted dihydrobenzofuran derivatives. nih.gov These methods provide access to a wide range of complex spiro-heterocycles that are otherwise difficult to synthesize. nih.govresearchgate.net
Table 4: Synthesis of Spirocyclic Dihydrobenzofuran Derivatives Click on a row to view more details.
| Synthetic Method | Key Reagents | Spirocycle Type Formed | Reference |
|---|---|---|---|
| [3+2] Azomethine Ylide Cycloaddition | Benzofuran, amino acid, dipolarophile | Spiro-pyrrolidine | nih.gov |
| Palladium-Catalyzed Heck-type Reaction | o-Substituted aryl iodides | Bis-heterocyclic spirocycles | nih.gov |
| Rhodium-Catalyzed C-H Functionalization | N-phenoxyacetamides, diazooxindoles | Spirooxindoyl-dihydrobenzofuran | nih.gov |
Applications in Advanced Organic Synthesis and Natural Product Chemistry
Utility as Precursors for Architecturally Complex Organic Frameworks
The dihydrobenzofuran nucleus is a versatile precursor for the construction of architecturally complex organic frameworks. nih.gov These heterocyclic scaffolds provide a rigid and well-defined three-dimensional structure that can be elaborated into larger, more intricate molecular architectures. The inherent stereochemistry and functional group handles, such as the tertiary alcohol in 3-Methyl-2,3-dihydrobenzofuran-3-ol, are pivotal for directing subsequent synthetic transformations.
Dihydrobenzofuran derivatives are extensively employed as essential precursors for building complex organic structures due to their unique combination of an aromatic ring fused to a non-aromatic five-membered oxygen-containing ring. nih.gov This fusion imparts a specific conformational rigidity and electronic bias that chemists can exploit. For instance, the hydroxyl group can serve as a nucleophile, a directing group for metal-catalyzed C-H functionalization, or a point of attachment for linking to other molecular fragments.
While the direct incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is an emerging area, the principle of using functionalized heterocyclic cores as nodes or linkers is well-established. The development of synthetic methods that allow for the predictable and controlled assembly of these units is crucial for creating novel materials with tailored properties. The synthesis of spirocyclic compounds from 2,3-dihydrobenzofuran (B1216630) precursors via palladium catalysis is one such example, demonstrating how this core can be used to generate complex, three-dimensional structures. nih.gov
Total Synthesis Approaches to Natural Products Incorporating the Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran motif is a key structural feature in a multitude of biologically active natural products. Consequently, the development of synthetic routes to this core has been a major focus of total synthesis campaigns. The strategies employed often highlight the versatility of precursors like this compound and its analogues.
(+)-Lithospermic Acid:
A prominent example is the total synthesis of (+)-Lithospermic acid, a natural product known for its potent anti-HIV activity. nih.gov Several synthetic approaches have been developed, many of which hinge on the stereoselective construction of the trans-2-aryl-3-carboxydihydrobenzofuran core.
In one highly convergent synthesis, a key step involves an intramolecular asymmetric C-H carbene insertion catalyzed by a rhodium(II) complex. nih.gov This reaction, starting from a diazo intermediate, efficiently constructs the chiral dihydrobenzofuran core in good yield and high diastereoselectivity (8:1 d.r.). nih.gov Another elegant approach utilizes a chiral imine-directed C-H bond functionalization to assemble the dihydrobenzofuran framework. nih.gov These methods showcase how C-H activation strategies can be powerfully applied to the synthesis of complex natural products containing this heterocyclic system. nih.govnih.gov
| Key Reaction | Catalyst/Reagent | Significance | Reference |
|---|---|---|---|
| Intramolecular Asymmetric C-H Carbene Insertion | Rh₂(S-DOSP)₄ (Davies' catalyst) | Forms the chiral dihydrobenzofuran core with high diastereoselectivity. | nih.govcapes.gov.br |
| Asymmetric Intramolecular Alkylation via C-H Bond Activation | Chiral imine-directed catalysis | First application of this specific C-H activation method to natural product synthesis. | nih.gov |
| Late-Stage Intermolecular C-H Olefination | Pd-catalyst with Ac-Ile-OH ligand | Couples the dihydrobenzofuran core with the olefin side chain in a highly convergent manner. | nih.gov |
(-)-N-Methylwelwitindolinone C Isothiocyanate:
The welwitindolinones are a family of complex indole (B1671886) alkaloids with a dense array of functionality. The total synthesis of (–)-N-Methylwelwitindolinone C isothiocyanate, which exhibits potential in reversing multidrug resistance in cancer cells, represents a significant synthetic challenge. nih.gov Although its core is a bicyclo[4.3.1] system and not a simple dihydrobenzofuran, the strategies for its assembly are relevant to the construction of complex heterocyclic frameworks. The first total synthesis was achieved via a route featuring a key indolyne cyclization to assemble the bicyclic scaffold and a late-stage intramolecular nitrene insertion. nih.govnih.gov This synthesis, proceeding in 17 steps from (S)-carvone, demonstrates the power of modern synthetic methods to construct highly strained and functionalized ring systems. nih.govorganic-chemistry.org
Pterocarpans:
Pterocarpans are another class of natural products characterized by a cis-fused dihydrobenzofuran system. An asymmetric synthesis of these compounds has been developed using a silver-catalyzed condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. nih.gov This method allows for the enantioselective total synthesis of natural products like (–)-pterocarpin. nih.gov
Development of Novel Synthetic Methodologies for Related Heterocyclic Systems
The importance of the 2,3-dihydrobenzofuran scaffold has spurred the development of a vast array of novel synthetic methodologies for its construction and the synthesis of related heterocyclic systems. These methods often offer improvements in efficiency, selectivity, and substrate scope.
Transition Metal Catalysis:
Rhodium Catalysis: Rhodium-catalyzed reactions have become a powerful tool for synthesizing dihydrobenzofurans. Intramolecular C-H insertion reactions of α-imino rhodium carbenes are particularly effective for creating 2,3-disubstituted dihydrobenzofurans. nih.gov Furthermore, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral pathway to functionalized dihydrobenzofurans. organic-chemistry.orgnih.gov These methods often proceed under mild conditions with high functional group tolerance.
Palladium Catalysis: Palladium catalysis is widely used for constructing the dihydrobenzofuran ring. Convergent approaches, such as the heteroannulation of 2-bromophenols with 1,3-dienes, have been developed. acs.org A recently disclosed method utilizes a urea-derived ligand platform that outperforms traditional phosphine (B1218219) ligands. acs.org Other notable palladium-catalyzed reactions include the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes to give chiral alkenyl-substituted 2,3-dihydrobenzofurans with excellent enantiocontrol, and the annulation of o-iodoaryl acetates with dienes. acs.orgthieme-connect.com
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium(III) | C-H Activation / [3+2] Annulation | Redox-neutral, mild conditions, good functional group compatibility. | organic-chemistry.org |
| Palladium(0)/Urea Ligand | Heteroannulation | Convergent, engages diverse dienes, robust to ambient conditions. | acs.org |
| Palladium(0)/TY-Phos | Asymmetric Heck/Tsuji-Trost | Excellent regio- and enantiocontrol for chiral products. | thieme-connect.com |
| Chiral Thiourea (B124793) | Organocatalytic Cascade | Metal-free, enantioselective synthesis of trans-2,3-dihydrobenzofurans. | researchgate.net |
| Iridium/Chiral Bisphosphine | Enantioselective Hydroarylation | Catalytic C-H activation to form chiral 3-substituted dihydrobenzofurans. | rsc.org |
Organocatalysis and Other Methods:
Beyond transition metals, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydrobenzofurans. For example, chiral thiourea catalysts can mediate the enantioselective cascade reaction of ortho-hydroxy chalcones to form trans-2,3-dihydrobenzofurans. researchgate.net Asymmetric [3+2] cycloaddition reactions catalyzed by chiral phosphoric acids also provide access to enantioenriched 3-amino-2,3-dihydrobenzofurans. researchgate.net Furthermore, transition-metal-free protocols, including photocatalytic and base-induced reactions, are being developed, aligning with the principles of green chemistry. frontiersin.orgresearchgate.net The development of these diverse synthetic methodologies continues to expand the toolkit available to chemists for accessing the valuable 2,3-dihydrobenzofuran scaffold and its derivatives.
Biological Relevance and Mechanistic Interactions of 2,3 Dihydrobenzofuran 3 Ol Scaffolds at the Molecular Level
Molecular-Level Interaction with Biological Targets
The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component in a multitude of biologically active compounds. acs.orgresearchgate.net At the molecular level, these compounds interact with various biological targets, primarily through mechanisms such as enzyme inhibition and receptor binding. These interactions are governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
Enzyme Inhibition Mechanisms: Derivatives of the dihydrobenzofuran scaffold have been identified as inhibitors for several enzymes. The nature of this inhibition can vary, encompassing competitive, noncompetitive, and uncompetitive mechanisms. nih.govyoutube.com
Competitive Inhibition: A competitive inhibitor typically binds to the active site of an enzyme, preventing the substrate from binding. youtube.com Dihydrobenzofuran-based molecules can act as competitive inhibitors if their structure mimics that of the natural substrate.
Noncompetitive Inhibition: In noncompetitive inhibition, the inhibitor binds to a site other than the active site (an allosteric site). nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.govyoutube.com Several dibenzofuran derivatives have been shown to target unique peripheral binding pockets near the active site of enzymes like PTP-MEG2, a protein tyrosine phosphatase. semanticscholar.org
Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. nih.gov
Studies on protein tyrosine phosphatase Meg2 (PTP-MEG2) have shown that dibenzofuran derivatives can achieve potent and specific inhibition by targeting both the active site and unique nearby peripheral binding pockets. semanticscholar.org
Receptor Binding Studies: Receptor binding is another crucial mechanism through which dihydrobenzofuran derivatives exert their effects. These interactions are highly specific, relying on the three-dimensional structure of both the ligand and the receptor's binding pocket.
For instance, a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov Modeling and mutagenesis studies suggest that the binding of these ligands within the CB2 receptor involves a network of interactions within an aromatic pocket formed by helices 3, 5, 6, and 7. nih.gov Key interactions include hydrogen bonds and van der Waals forces with specific amino acid residues such as Y5.39, F5.46, W5.43, and W6.48. nih.gov The binding of a ligand to a receptor can induce conformational changes that trigger a downstream signaling cascade.
The table below summarizes the types of molecular interactions observed with dihydrobenzofuran scaffolds.
| Type of Interaction | Description | Example Target | Key Residues/Features |
|---|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Cannabinoid Receptor 2 (CB2) | S3.31, T3.35, Y5.39, N7.45 nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Cannabinoid Receptor 2 (CB2) | Y5.39, F5.46, W5.43, W6.48 nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | General enzyme/receptor pockets | Nonpolar amino acid residues |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Cannabinoid Receptor 2 (CB2) | Residues of helices 3–7 nih.gov |
Role of Dihydrobenzofuran Scaffold in Natural Product Biosynthetic Pathways
The 2,3-dihydrobenzofuran skeleton is a privileged structural motif found in a vast number of natural products isolated from higher plants, fungi, and bacteria. acs.orgnih.govrsc.org This scaffold is an integral part of various classes of natural products, including lignans, neolignans, pterocarpans, and alkaloids. nih.govnih.gov The prevalence of this core structure highlights its significance in biosynthetic pathways, where it often serves as a key intermediate for constructing more complex molecules. nih.govrsc.org
The biosynthesis of the dihydrobenzofuran ring system can occur through several pathways. One common route involves the oxidative cyclization of precursor molecules. For example, in the biosynthesis of certain neolignans, an intramolecular cyclization reaction forms the dihydrofuran ring fused to the benzene ring. Total synthesis approaches often mimic these biomimetic routes. rsc.org
The structural diversity of natural products containing this scaffold is extensive. nih.gov They range from relatively simple molecules to complex polycyclic structures. nih.gov This diversity arises from variations in the substitution patterns on both the aromatic and dihydrofuran rings, as well as the stereochemistry at the chiral centers, typically C-2 and C-3.
Below is a table listing some examples of natural products that feature the 2,3-dihydrobenzofuran scaffold.
| Natural Product | Class | Source (Example) |
|---|---|---|
| (+)-Decursivine | Alkaloid nih.gov | Plant species nih.gov |
| Lithospermic acid | Depside nih.gov | Plant species nih.govrsc.org |
| Pterocarpans | Isoflavonoid nih.gov | Plant species nih.govrsc.org |
| (+)-Conocarpan | Neolignan nih.gov | Plant species nih.govnih.gov |
| Bisabosqual A | - | Plant species nih.govnih.gov |
| Morphine | Alkaloid rsc.orgresearchgate.net | Opium poppy researchgate.net |
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Mechanistic Understanding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its interaction with a biological target. nih.govnih.gov For dihydrobenzofuran derivatives, SAR studies have provided insights into the structural requirements for potent and selective activity at the molecular level. nih.govnih.gov
Key Structural Features Influencing Molecular Interactions:
Substitution at C-2 and C-3: The substituents on the dihydrofuran ring are critical determinants of biological activity. rsc.org Early SAR studies on benzofuran (B130515) derivatives found that substitutions at the C-2 position were often crucial for cytotoxic activity. nih.gov For dihydrobenzofurans, the nature, size, and stereochemistry of groups at both C-2 and C-3 can significantly impact binding affinity and specificity. For example, in a series of SERCA2a activators, hydrogenation of the benzofuran scaffold to the dihydrobenzofuran derivative was a key step in evaluating the role of aromaticity and heteroatom positioning in target engagement. nih.gov
Aromatic Ring Substitution: Modifications to the benzene portion of the scaffold also play a significant role. The introduction of electron-withdrawing or electron-donating groups, or halogens, can alter the electronic properties of the molecule and influence its ability to form interactions such as hydrogen bonds or π-π stacking. nih.govmdpi.com SAR analysis has shown that the position of a halogen on the benzofuran ring is a critical determinant of its biological activity. mdpi.com
Functional Groups: The presence and arrangement of specific functional groups are vital for molecular recognition. For example, in the development of cannabinoid receptor 2 agonists, a carbonyl group was found to be important for forming hydrogen bond interactions with key residues like S3.31 or Y5.39. nih.gov Similarly, for SERCA2a activators, the linker region connecting the dihydrobenzofuran head to a tail region was found to be highly sensitive to polarity and rigidity, favoring flexible, hydrogen bond-accepting linkers. nih.gov
The following table summarizes key SAR findings for dihydrobenzofuran derivatives at the molecular level.
| Structural Modification | Observed Effect on Molecular Interaction | Example Target/Context |
|---|---|---|
| Presence of N-phenethyl carboxamide | Significantly enhances antiproliferative activity. mdpi.com | Anticancer activity mdpi.com |
| Halogenation of the benzofuran ring | The position of the halogen is a critical determinant of biological activity. mdpi.com | Anticancer activity mdpi.com |
| Hydrogenation of benzofuran to dihydrobenzofuran | Allows evaluation of the role of aromaticity and heteroatom positioning in target engagement. nih.gov | SERCA2a activation nih.gov |
| Introduction of hydrophobic substituents in the "tail region" | Enhances activation by achieving precise spatial alignment. nih.gov | SERCA2a activation nih.gov |
| Modification of the "linker region" | Highly sensitive to polarity and rigidity; flexible, hydrogen bond-accepting linkers are favored. nih.gov | SERCA2a activation nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-2,3-dihydrobenzofuran-3-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via (1) intramolecular C–H insertion of (o-methoxyphenyl)hydroxycarbene precursors, yielding 2,3-dihydrobenzofuran-3-ol derivatives after pyrolysis , and (2) reduction of 3-coumaranone followed by matrix isolation to confirm product identity . Optimization strategies include adjusting pyrolysis temperatures, solvent selection (e.g., dichloromethane for acryloylation reactions), and catalyst use (e.g., Lewis acids for cycloadditions) . Batch versus continuous flow processes may also enhance scalability .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly for stereochemical analysis (e.g., trans/cis configurations) . Infrared (IR) spectroscopy aids in identifying functional groups, such as hydroxyl or carbonyl moieties . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive confirmation of molecular formulas and spatial arrangements .
Q. How can researchers address solubility challenges during in vitro biological assays for dihydrobenzofuran derivatives?
- Methodological Answer : Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for initial dissolution, followed by dilution in buffered aqueous media. Sonication or mild heating may improve solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or methoxy), can also enhance compatibility with assay conditions .
Advanced Research Questions
Q. What strategies resolve contradictory mechanistic data in dihydrobenzofuran synthesis, such as competing reaction pathways?
- Methodological Answer : Combine kinetic isotope effect (KIE) studies, computational modeling (DFT), and in situ spectroscopic monitoring (e.g., IR or Raman) to differentiate between carbene insertion, radical-mediated pathways, or acid-catalyzed cyclization . For example, isotopic labeling of methyl or hydroxyl groups can track bond reorganization during C–H insertion .
Q. How can stereochemical outcomes be controlled in asymmetric syntheses of dihydrobenzofuran derivatives?
- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity during cyclization steps. For instance, Grignard reagent additions to ketones under controlled temperatures (−20°C) favor specific diastereomers . Stereochemical assignments should be validated via NOESY NMR or circular dichroism (CD) spectroscopy .
Q. What role do substituent electronic effects play in modulating the reactivity of this compound?
- Methodological Answer : Electron-donating groups (e.g., methyl or methoxy) at the 3-position stabilize carbocation intermediates during electrophilic substitutions, while electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack. Hammett plots and frontier molecular orbital (FMO) analysis can quantify these effects .
Q. How do researchers mitigate side reactions (e.g., over-oxidation or dimerization) during functionalization of the benzofuran core?
- Methodological Answer : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl moieties prior to oxidation . Use low-temperature conditions (−78°C) and stoichiometric control for reactions involving strong oxidants (e.g., CrO3). Catalytic systems with tunable redox potentials (e.g., TEMPO/NaClO) minimize over-oxidation .
Q. What computational tools are recommended for predicting biological targets of dihydrobenzofuran derivatives?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and pharmacophore modeling (LigandScout) can identify potential enzyme-binding sites. Quantitative structure-activity relationship (QSAR) models trained on antimicrobial or anti-inflammatory datasets help prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
